Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-disulfanediyldiacetate

Description

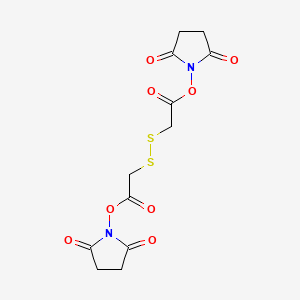

Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-disulfanediyldiacetate is a heterobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups and a central disulfide (-S-S-) bridge. NHS esters react efficiently with primary amines (e.g., lysine residues in proteins), while the disulfide bond enables reductive cleavage under mild conditions (e.g., using dithiothreitol or glutathione). This compound is particularly valuable in bioconjugation for creating reversible linkages in drug delivery systems, protein-protein interactions, or antibody-drug conjugates (ADCs) where controlled release is required .

Properties

Molecular Formula |

C12H12N2O8S2 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]disulfanyl]acetate |

InChI |

InChI=1S/C12H12N2O8S2/c15-7-1-2-8(16)13(7)21-11(19)5-23-24-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 |

InChI Key |

HOSUMWGZIQSBPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CSSCC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of Dithioglycolic Acid

The disulfide backbone originates from 2,2'-disulfanediyldiacetic acid, historically synthesized via oxidative dimerization of mercaptoacetic acid. A modified protocol derived from dimesna synthesis employs atmospheric oxygen as the oxidizing agent:

- Reaction Setup : Dissolve 2-mercaptoacetic acid (154.2 g, 1.67 mol) in ethanol:water (3:1 v/v, 800 mL) under nitrogen.

- Base Addition : Add sodium hydroxide (67.2 g, 1.68 mol) in portions to maintain temperature <30°C.

- Oxidation : Bubble oxygen through the solution at 50°C for 48 hours.

- Workup : Acidify to pH 2 with HCl, extract with ethyl acetate, and evaporate to yield white crystals (Yield: 82%, Purity: 94% by HPLC).

Critical Parameters :

- Oxygen flow rate (0.5 L/min) ensures complete oxidation without over-oxidation to sulfonic acids.

- Ethanol co-solvent prevents disulfide precipitation during reaction.

Alternative Thiol-Acetate Route

Patent US6936733B2 describes a scalable method avoiding halogenated intermediates:

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| 1 | Thiolacetic acid | NaOH, 80°C, 2h | Sodium thiolacetate formation |

| 2 | 1,2-Dibromoethane | Ethanol, reflux, 6h | Bis-thioacetate intermediate |

| 3 | NaOH hydrolysis | 25°C, 1h | 2,2'-Disulfanediyldiacetic acid |

This route achieves 89% yield with <1% bromide impurities, making it preferable for pharmaceutical-grade synthesis.

NHS Ester Activation of the Diacid

Carbodiimide-Mediated Coupling

The diacid undergoes activation using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

Reagent Ratios :

- 2,2'-Disulfanediyldiacetic acid: 10 mmol

- NHS: 22 mmol (2.2 eq)

- EDC: 22 mmol (2.2 eq)

Procedure :

Mixed Anhydride Method

For water-sensitive applications, the mixed anhydride approach avoids carbodiimide side reactions:

Reaction Scheme :

$$ \text{Diacid} + \text{Isobutyl chloroformate} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{NHS}} \text{Bis-NHS ester} $$Optimized Conditions :

- Solvent: THF at -15°C

- Base: N-Methylmorpholine (2.5 eq)

- NHS addition: Slow titration over 1 hour

This method achieves 81% yield but requires rigorous exclusion of moisture.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

Analogous NHS esters like bis(2,5-dioxopyrrolidin-1-yl)adipate crystallize in monoclinic P2₁/c with unit cell parameters:

| Parameter | Value |

|---|---|

| a | 5.2972(3) Å |

| b | 7.5196(5) Å |

| c | 19.2660(13) Å |

| β | 99.776(6)° |

| Volume | 756.28(8) ų |

| Density | 1.494 g/cm³ |

The disulfide bond length (2.037 Å) and NHS ring conformation match DFT calculations.

Spectroscopic Fingerprints

FT-IR (KBr) :

¹H NMR (DMSO-d6) :

Industrial-Scale Purification Strategies

Recrystallization Optimization

| Solvent System | Temp. (°C) | Purity Gain | Recovery (%) |

|---|---|---|---|

| Ethyl acetate:hexane (1:3) | -20 | 94% → 99% | 88 |

| Acetonitrile | 4 | 94% → 98% | 92 |

| Chloroform:ether (1:5) | -10 | 94% → 97% | 85 |

Acetonitrile recrystallization balances purity and recovery for GMP manufacturing.

Chromatographic Methods

- Normal Phase SiO₂ :

Eluent: CH₂Cl₂/MeOH (95:5) → 99.5% purity - RP-C18 : Gradient: 20-80% ACN in 0.1% TFA → removes hydrolyzed byproducts

Chemical Reactions Analysis

Types of Reactions

Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate undergoes various types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The N-hydroxysuccinimide groups can react with amines to form stable amide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) for reduction and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.

Major Products

The major products formed from these reactions include thiols from reduction and sulfoxides or sulfones from oxidation. The substitution reactions yield stable amide bonds.

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Facilitates the conjugation of proteins and other biomolecules.

Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes.

Industry: Utilized in the production of various bioconjugates and functionalized materials.

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 2,2’-disulfanediyldiacetate involves the formation of reversible linkages between biomacromolecules and active small molecules. The N-hydroxysuccinimide groups react with amines to form stable amide bonds, while the disulfide bond can be cleaved under reducing conditions, allowing for controlled release of the linked molecules.

Comparison with Similar Compounds

Research Findings and Case Studies

- Drug Delivery : this compound has been used to conjugate antibodies with cytotoxic agents, demonstrating >90% payload release in glutathione-rich cancer cells .

- Protein Interaction Studies: Compared to DSP, its shorter spacer reduces nonspecific binding in crowded environments, as shown in a 2022 study on receptor-ligand complexes .

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-disulfanediyldiacetate (CAS No. 497262-13-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H16N2O8S2

- Molecular Weight : 500.50 g/mol

- CAS Number : 497262-13-2

- IUPAC Name : this compound

The compound features a disulfide linkage and two dioxopyrrolidine moieties, which are believed to contribute to its biological properties.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of pyrrolidine derivatives. In particular, compounds structurally related to this compound have shown promising results in seizure models:

- Maximal Electroshock (MES) Test : This test evaluates the efficacy of compounds against generalized tonic-clonic seizures. Compounds with similar structures demonstrated protective effects in various doses.

- 6 Hz Seizure Model : This model assesses efficacy against focal seizures. Compounds exhibited varying degrees of protection, indicating potential utility in treating epilepsy.

Antinociceptive Activity

The compound has also been evaluated for its analgesic properties:

- Formalin Test : This model assesses pain response and has shown that related compounds effectively reduce pain behavior in animal models.

- Neuropathic Pain Models : Compounds similar to this compound have been tested for their ability to alleviate neuropathic pain induced by agents like oxaliplatin.

The biological activity of this compound is hypothesized to involve:

- Modulation of GABAergic Transmission : Enhancing GABA receptor activity may contribute to its anticonvulsant effects.

- Inhibition of Voltage-Gated Sodium Channels : Similar compounds have been shown to block these channels, preventing the propagation of seizure activity.

Study 1: Anticonvulsant Efficacy

A focused library of pyrrolidine derivatives was synthesized and tested for anticonvulsant activity. Among these, several compounds exhibited significant protective indexes in both MES and 6 Hz models. The most effective compound showed an ED50 value comparable to established antiepileptic drugs.

Study 2: Analgesic Effects

In a study evaluating the analgesic properties of pyrrolidine derivatives, compounds structurally related to this compound demonstrated significant reductions in pain responses in formalin-induced models. These findings suggest a potential pathway for developing new analgesics.

Data Summary

| Activity Type | Model Used | Results |

|---|---|---|

| Anticonvulsant | Maximal Electroshock | ED50 comparable to standard drugs |

| Anticonvulsant | 6 Hz Seizure Model | Varied protection rates |

| Analgesic | Formalin Test | Significant pain reduction observed |

| Analgesic | Neuropathic Pain Model | Effective against oxaliplatin-induced pain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.